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Compound of Interest

Compound Name: H-Phe(2-Cl)-OH

Cat. No.: B556779

Introduction

2-Chloro-L-phenylalanine (H-Phe(2-Cl)-OH) is a synthetic amino acid derivative of L-
phenylalanine, a fundamental building block of proteins. Its incorporation into peptides and
proteins is a key strategy in drug discovery and biomedical research, enabling the study of
enzyme mechanisms, protein structure, and the development of novel therapeutics. A thorough
understanding of its spectroscopic characteristics is paramount for its identification,
characterization, and quality control. This technical guide provides an in-depth overview of the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for H-
Phe(2-Cl)-OH, along with detailed experimental protocols.

Chemical and Physical Properties

Property Value Source

Chemical Formula CoH10CINO2 [1112][3]

Molecular Weight 199.63 g/mol [1]

CAS Number 103616-89-3 [11[2][3]
White to off-white crystalline

Appearance [3]
powder

Purity >98% [2]
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Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and
fragmentation pattern of a compound. For H-Phe(2-Cl)-OH, electrospray ionization (ESI) is a
common method.

Table 1: Mass Spectrometry Data for H-Phe(2-Cl)-OH

Major Fragment

lon Mode Precursor lon Precursor m/z

lons (m/z)
Positive [M+H]*+ 200.0473 183, 181.9, 154
Negative [M-H]~ 198.0327 181, 162

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment
of atoms within a molecule. While experimental spectra for H-Phe(2-Cl)-OH are not readily
available in public databases, the expected chemical shifts can be predicted based on the

structure and comparison with L-phenylalanine.
IH NMR (Proton NMR)

The *H NMR spectrum is expected to show signals corresponding to the aromatic protons, the
a-proton, and the B-protons of the side chain. The presence of the electron-withdrawing
chlorine atom on the phenyl ring will influence the chemical shifts of the aromatic protons

compared to unsubstituted phenylalanine.
13C NMR (Carbon NMR)

The 13C NMR spectrum will display distinct signals for each unique carbon atom in the
molecule, including the carbonyl carbon, the a-carbon, the (3-carbon, and the carbons of the

chlorinated phenyl ring.
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Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of H-Phe(2-Cl)-OH will exhibit
characteristic absorption bands for the amino acid functional groups.

Table 2: Expected Characteristic IR Absorption Bands for H-Phe(2-Cl)-OH

Expected Wavenumber

Functional Group Vibration
(cm™)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
N-H (Amine) Stretching 3400 - 3250
C=0 (Carboxylic Acid) Stretching 1725 - 1700
C=C (Aromatic) Stretching 1600 - 1450
C-CI (Aromatic) Stretching 1100 - 1000

Note: The exact positions of the peaks can vary depending on the sample preparation and
measurement conditions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument parameters should be optimized for the specific sample and instrument used.

Mass Spectrometry (Electrospray lonization - ESI)

o Sample Preparation: Dissolve a small amount of H-Phe(2-CI)-OH in a suitable solvent, such
as a mixture of water and acetonitrile or methanol, to a final concentration of approximately
1-10 pg/mL.

 Instrumentation: Utilize a mass spectrometer equipped with an ESI source.
o Data Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate.
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o Acquire mass spectra in both positive and negative ion modes.

o For tandem mass spectrometry (MS/MS), select the precursor ions ([M+H]* and [M-H]")
and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of H-Phe(2-Cl)-OH in a deuterated
solvent (e.g., D20, DMSO-ds). The choice of solvent can affect the chemical shifts.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:
o Acquire a *H NMR spectrum to observe the proton signals.

o Acquire a 133C NMR spectrum. Due to the low natural abundance of 13C, a larger number of
scans may be required to achieve a good signal-to-noise ratio.

o Additional 2D NMR experiments, such as COSY and HSQC, can be performed to aid in
the assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of H-Phe(2-Cl)-OH with dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,
transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use an FTIR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (or clean ATR crystal).
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o Record the spectrum of the sample.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like H-Phe(2-Cl)-OH.
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Caption: General workflow for the spectroscopic characterization of H-Phe(2-Cl)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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